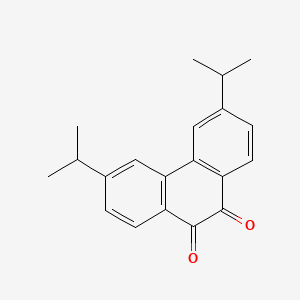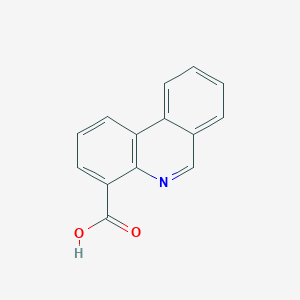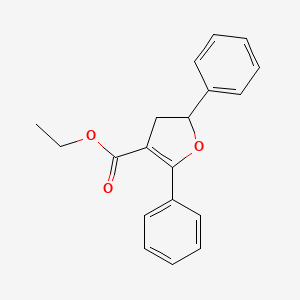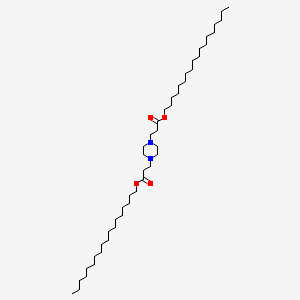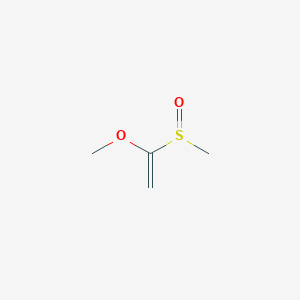
1-(Methanesulfinyl)-1-methoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfinyl)-1-methoxyethene is an organosulfur compound characterized by the presence of both methanesulfinyl and methoxy groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Methanesulfinyl)-1-methoxyethene can be synthesized through several methods. One common approach involves the reaction of methanesulfinyl chloride with methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of methanesulfonic acid followed by a reaction with methanol. This method is favored due to its efficiency and the availability of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methanesulfinyl)-1-methoxyethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Methanesulfinyl)-1-methoxyethene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mécanisme D'action
The mechanism of action of 1-(Methanesulfinyl)-1-methoxyethene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar functional groups but different reactivity and applications.
Methanesulfonyl chloride: Another related compound used in organic synthesis with distinct chemical properties.
Propriétés
Numéro CAS |
111674-84-1 |
|---|---|
Formule moléculaire |
C4H8O2S |
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
1-methoxy-1-methylsulfinylethene |
InChI |
InChI=1S/C4H8O2S/c1-4(6-2)7(3)5/h1H2,2-3H3 |
Clé InChI |
LUPZILCUNMOMJB-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
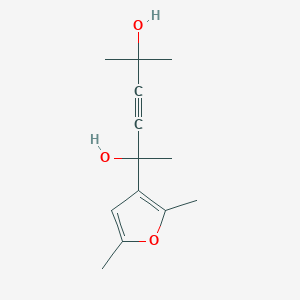
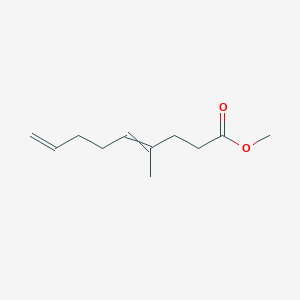
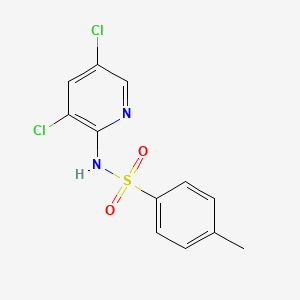
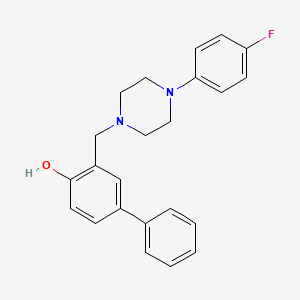
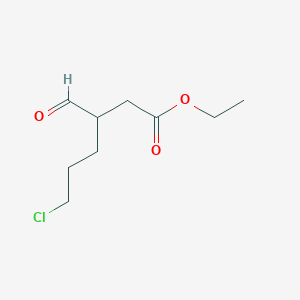
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
